

A Comparative Spectroscopic Guide to 2-Propionamidobenzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Propionamidobenzoic acid**

Cat. No.: **B090662**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison and Analysis

This guide provides a comprehensive spectroscopic analysis of **2-propionamidobenzoic acid**, a significant molecule in pharmaceutical research, and its primary precursors, anthranilic acid and propionic anhydride. Through a detailed comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, this document serves as a valuable resource for the identification, characterization, and quality control of these compounds in a laboratory setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **2-propionamidobenzoic acid** and its precursors. This data is essential for distinguishing between the starting materials and the final product, ensuring the successful synthesis and purity of **2-propionamidobenzoic acid**.

Table 1: ^1H NMR Spectral Data (ppm)

Compound	Aromatic Protons	Amide/Acid Protons	Aliphatic Protons	Solvent
Anthranilic Acid	6.6-8.0 (m)	5.5-7.0 (br s, NH ₂), 10.0-12.0 (br s, COOH)	-	DMSO-d ₆
Propionic Anhydride	-	-	~2.5 (q), ~1.1 (t)	CDCl ₃
2-Propionamidobenzoic Acid	7.1-8.5 (m)	~11.5 (s, NH), ~13.0 (s, COOH)	~2.4 (q), ~1.2 (t)	DMSO-d ₆

Table 2: ¹³C NMR Spectral Data (ppm)

Compound	Aromatic Carbons	Carbonyl Carbon(s)	Aliphatic Carbons	Solvent
Anthranilic Acid	110-150	~170	-	DMSO-d ₆
Propionic Anhydride	-	~172	~28, ~8	CDCl ₃
2-Propionamidobenzoic Acid	115-140	~169, ~173	~30, ~10	DMSO-d ₆

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	O-H Stretch (Carboxylic Acid)	N-H Stretch (Amine/Amide)	C=O Stretch (Carbonyl)
Anthranilic Acid	2500-3300 (broad)	3300-3500 (two bands)	~1680
Propionic Anhydride	-	-	~1815, ~1750 (two bands)
2- Propionamidobenzoic Acid	2500-3300 (broad)	~3300	~1700, ~1660

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
Anthranilic Acid	137	119, 92
Propionic Anhydride	130	73, 57, 29
2-Propionamidobenzoic Acid	193	175, 137, 120, 92

Experimental Protocols

Detailed methodologies for the synthesis of **2-propionamidobenzoic acid** and the acquisition of the presented spectroscopic data are crucial for reproducibility and further research.

Synthesis of 2-Propionamidobenzoic Acid

This procedure outlines the N-acylation of anthranilic acid using propionic anhydride.

Materials:

- Anthranilic acid
- Propionic anhydride
- Pyridine (optional, as a catalyst and acid scavenger)

- Hydrochloric acid (HCl), 1M
- Deionized water
- Ethyl acetate
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve anthranilic acid in a suitable solvent such as ethyl acetate.
- Add a stoichiometric equivalent of propionic anhydride to the solution. A slight excess of the anhydride can be used to ensure complete reaction.
- Optionally, a catalytic amount of pyridine can be added to the reaction mixture.
- Stir the mixture at room temperature or gently heat under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Wash the organic layer sequentially with 1M HCl and deionized water in a separatory funnel to remove unreacted starting materials and byproducts.
- Dry the organic layer over anhydrous sodium sulfate.

- Filter the solution to remove the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude **2-propionamidobenzoic acid**.
- The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis Protocols

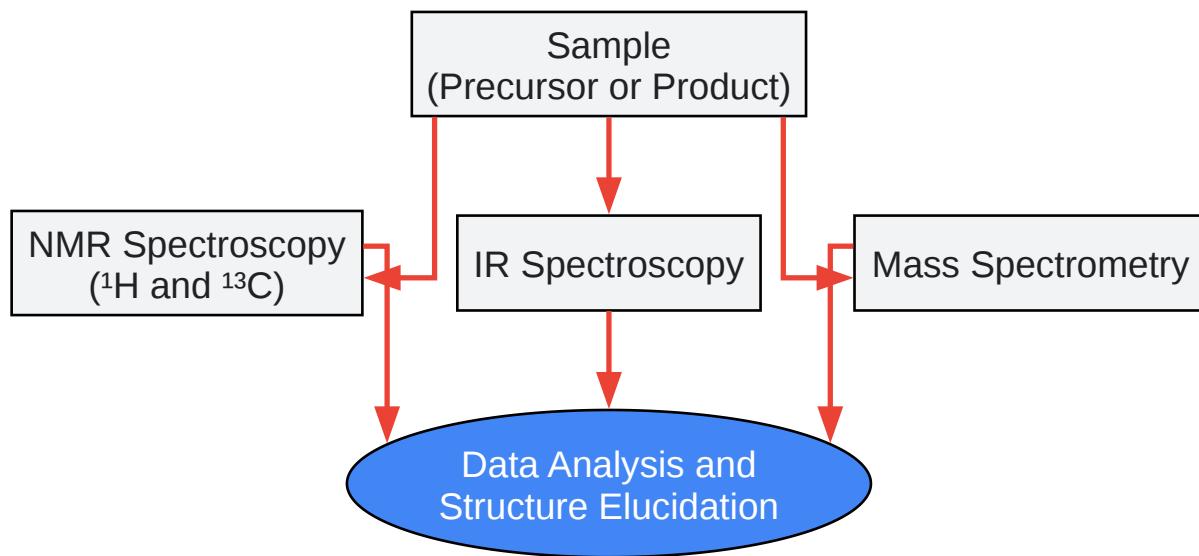
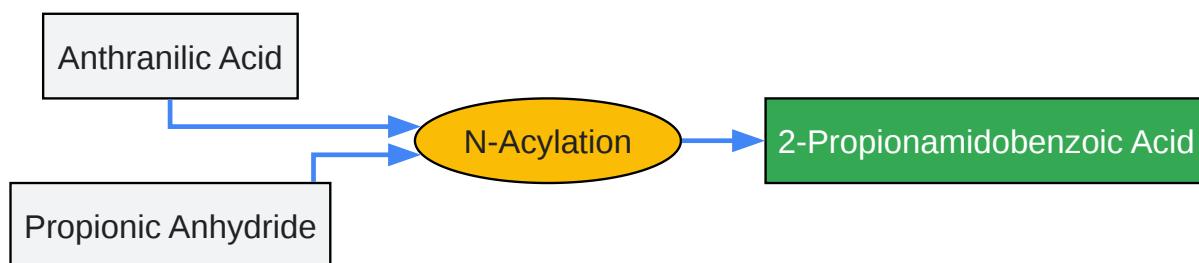
The following are generalized procedures for obtaining the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.



- **Instrumentation:** Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer.
- **Data Acquisition:** Typically, spectra are collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . An average of 16-32 scans is usually sufficient.
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS):

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable ionization method. For these compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
- **Instrumentation:** Analyze the sample using a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
- **Data Acquisition:** Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizing the Synthesis and Analysis Workflow

To provide a clear overview of the processes involved, the following diagrams, generated using the DOT language, illustrate the synthesis pathway and the analytical workflow.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 2-Propionamidobenzoic Acid and Its Precursors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090662#spectroscopic-analysis-of-2-propionamidobenzoic-acid-and-its-precursors>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com